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molecular formula C9H13BrO3 B1295232 Ethyl 3-bromo-2-oxocyclohexanecarboxylate CAS No. 30132-23-1

Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Cat. No. B1295232
M. Wt: 249.1 g/mol
InChI Key: VKCMWLOBUILIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03948939

Procedure details

To a stirred solution of 31 g. of ethyl cyclohexanone-2-carboxylate in 25 ml. of ether, cooled to -10° C., was added dropwise 35 g. of bromine. Stirring was continued one hour while the solution was allowed to come to room temperature. The solution was poured into ice water containing 20 g. sodium carbonate and was extracted with ether. The ether extract was washed with water, dried and evaporated to dryness to give 23 g. of the title compound; b.p. 88°-91°C. (0.2 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].[Br:13]Br>CCOCC>[CH3:1][CH2:2][O:3][C:4]([CH:6]1[C:11](=[O:12])[CH:10]([Br:13])[CH2:9][CH2:8][CH2:7]1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1CCCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
20 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise 35 g
CUSTOM
Type
CUSTOM
Details
to come to room temperature
EXTRACTION
Type
EXTRACTION
Details
sodium carbonate and was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 23 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCOC(=O)C1CCCC(C1=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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